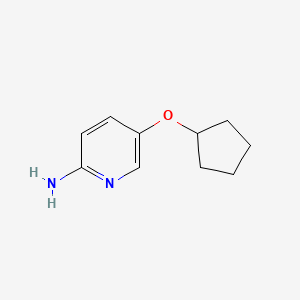
5-(Cyclopentyloxy)-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclopentyloxy)pyridin-2-amine is an organic compound with the molecular formula C10H14N2O It features a pyridine ring substituted with an amine group at the 2-position and a cyclopentyloxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclopentyloxy)pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2-amine.
Substitution Reaction: The amine group at the 2-position of the pyridine ring is protected, and the 5-position is activated for substitution.
Cyclopentyloxy Group Introduction: The cyclopentyloxy group is introduced via a nucleophilic substitution reaction using cyclopentanol and a suitable leaving group.
Deprotection: The protecting group on the amine is removed to yield the final product.
Industrial Production Methods
Industrial production methods for 5-(cyclopentyloxy)pyridin-2-amine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopentyloxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the pyridine ring or the substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of 5-(cyclopentyloxy)pyridin-2-amine.
Reduction: Reduced derivatives of the pyridine ring or substituents.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Cyclopentyloxy)pyridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(cyclopentyloxy)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(Cyclopentyloxy)pyridin-2-amine: C10H14N2O
5-Bromo-4-(cyclopentyloxy)pyridin-2-amine: C10H13BrN2O
Uniqueness
5-(Cyclopentyloxy)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-cyclopentyloxypyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2,(H2,11,12) |
InChI Key |
SOEPVTZGRWDTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



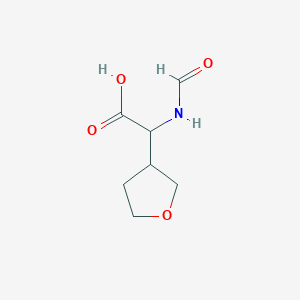

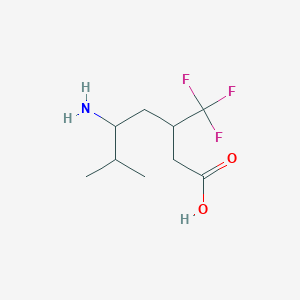


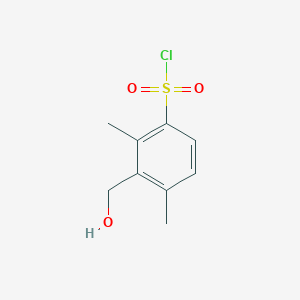
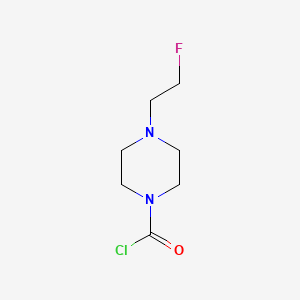
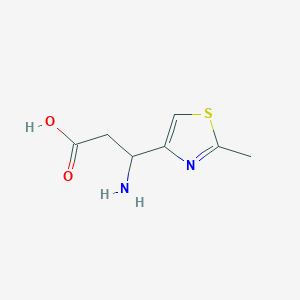
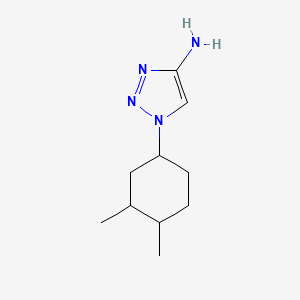
![{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13312521.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonitrile](/img/structure/B13312525.png)


